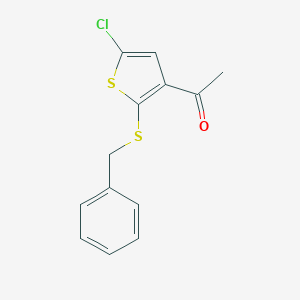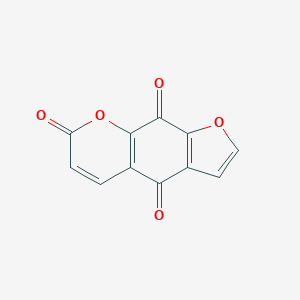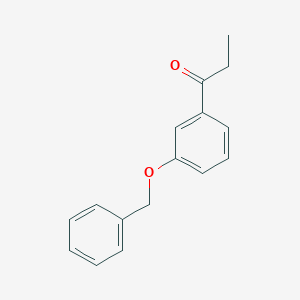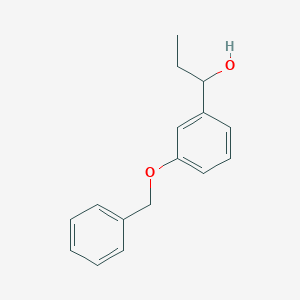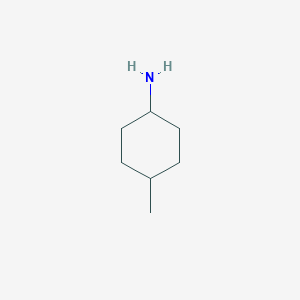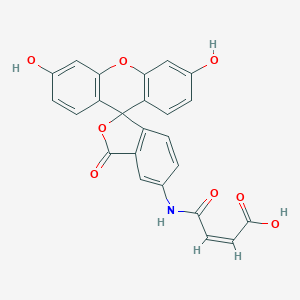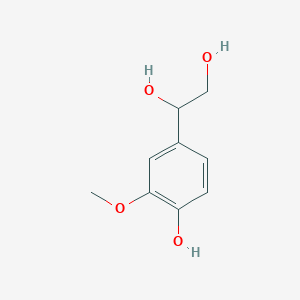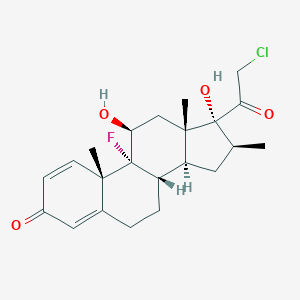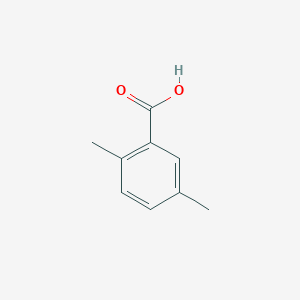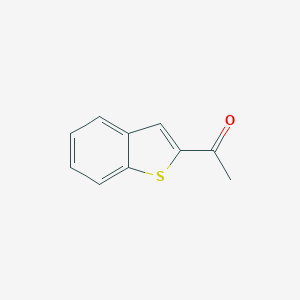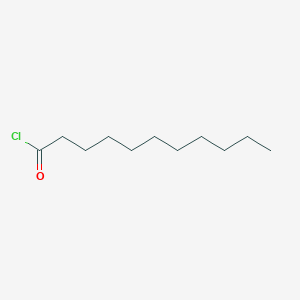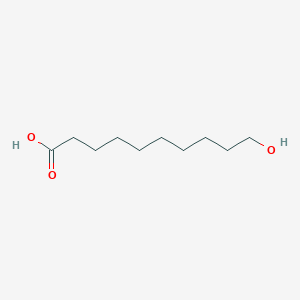
10-ヒドロキシデカン酸
概要
説明
10-Hydroxydecanoic acid is a specialized saturated fatty acid with the chemical formula HO(CH₂)₉COOH. It is a minor constituent of royal jelly, a secretion produced by honeybees (Apis mellifera). This compound was scientifically discovered in 1957
科学的研究の応用
10-Hydroxydecanoic acid has diverse applications in scientific research:
作用機序
Target of Action
10-Hydroxydecanoic acid (10-HDAA) is a saturated fatty acid found in royal jelly . It primarily targets microfold cells (M-cells) and murine macrophages . M-cells are specialized epithelial cells that transport antigens from the gut lumen to immune cells, playing a crucial role in initiating immune responses . Murine macrophages are a type of immune cell involved in detecting, phagocytizing, and destroying pathogens and apoptotic cells .
Mode of Action
10-HDAA interacts with its targets to modulate immune responses. It has been reported to increase the expression level of the receptor activator of nuclear factor-kappaB (RANK) in Caco-2 cells, suggesting that 10-HDAA potentially prompts the differentiation of Caco-2 cells into M-cells and increases transcytosis efficiency . In murine macrophages, 10-HDAA has been reported to prevent lipopolysaccharide-induced NO production , indicating its role in modulating inflammatory responses.
Biochemical Pathways
10-HDAA affects several biochemical pathways. It has been shown to act as a potent agonist of the human TRPA1 and TRPV1 receptors , which are involved in pain sensation, inflammation, and regulation of body temperature. Furthermore, it has been suggested that 10-HDAA stimulates neuron differentiation from rat embryo neural stem cells .
Pharmacokinetics
The pharmacokinetics of 10-HDAA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 10-HDAA is metabolized to dicarboxylate, absorbed into the circulation, and its absorption is increased by enzyme treatment . The major RJ fatty acids were metabolized to dicarboxylate, absorbed into the circulation and their absorption increased by enzyme treatment .
Result of Action
The action of 10-HDAA results in various molecular and cellular effects. It has antimicrobial, anti-inflammatory, immunomodulatory, neuromodulatory, metabolic syndrome preventing, and anti-aging activities . It also exhibits estrogenic action .
Action Environment
The action, efficacy, and stability of 10-HDAA can be influenced by environmental factors. For instance, the presence of other compounds can affect its action. Decanoic acid, even at a low concentration, inhibited the transformation of 10-HDAA to sebacic acid . Furthermore, the absorption enhancing action of 10-HDAA can be affected by the presence of other substances . More research is needed to fully understand how various environmental factors influence the action of 10-HDAA.
生化学分析
Biochemical Properties
10-Hydroxydecanoic acid has two functional groups (-OH and -COOH) . It has been reported to prevent the lipopolysaccharide-induced NO production in murine macrophages . It is structurally similar to medium-chain fatty acids, allowing it to interact with various cellular processes and biomolecules .
Cellular Effects
10-Hydroxydecanoic acid has been shown to have anti-inflammatory effects in BV-2 and N9 cell lines, reducing the levels of lipopolysaccharide (LPS)-induced nitric oxide synthase (iNOS) and nitric oxide (NO) . It has also been shown to have a higher level of the phagocytic receptor TREM2 in BV-2 cells treated with 10-HDAA / LPS compared to the LPS group .
Molecular Mechanism
10-Hydroxydecanoic acid has been found to target p53 in microglial cells . p53 can mediate the anti-inflammatory effects of 10-HDAA in two ways: firstly, by directly inactivating the NLRP3 inflammatory pathway, and secondly, by indirectly promoting autophagy .
Temporal Effects in Laboratory Settings
In a study examining the effects of decanoic acid and 10-hydroxydecanoic acid on the biotransformation of methyl decanoate to sebacic acid, it was found that the presence of decanoic acid, even at a low concentration (0.2 g/L), inhibited the transformation of 10-hydroxydecanoic acid to sebacic acid . Moreover, about 24–32% reduction in the decanoic acid oxidation was observed in the presence of 0.5–1.5 g/L 10-hydroxydecanoic acid .
Dosage Effects in Animal Models
In a study on the effects of specific fatty acids of royal jelly, 10-hydroxy-2-decenoic acid (10H2DA) and 10-hydroxydecanoic acid (10HDAA), in ovariectomized rats, it was found that the administration of 10H2DA or 10HDAA did not ameliorate bone loss after ovariectomy .
Metabolic Pathways
10-Hydroxydecanoic acid is part of the human exposome . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves using ethanol as a solvent at temperatures of 190–200°C with two to three equivalents of sodium hydroxide, yielding up to 69% of pure 10-Hydroxydecanoic acid . This method avoids the use of large excesses of alkali and high boiling alcohols as reaction media.
Industrial Production Methods: Industrial production methods for 10-Hydroxydecanoic acid are not extensively documented. the synthesis from ricinoleates is a promising route due to its relatively high yield and simplicity.
化学反応の分析
Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sebacic acid, a dicarboxylic acid used in the production of nylon and polyamides.
Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.
Polymerization: It can be polymerized to form polyesters, which have applications in the production of biodegradable plastics.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Polymerization: Catalysts like Novozym 435 are used for condensation polymerization.
Major Products:
Sebacic acid: from oxidation.
Esters: from esterification.
Polyesters: from polymerization.
類似化合物との比較
10-Hydroxydecanoic acid can be compared with other similar compounds:
10-Hydroxy-2-decenoic acid: Another hydroxy fatty acid found in royal jelly with antimicrobial and anti-inflammatory properties.
Decanoic acid: A saturated fatty acid that can be oxidized to form sebacic acid, similar to 10-Hydroxydecanoic acid.
Oleic acid: A monounsaturated fatty acid used in the formation of vesicles for drug delivery, similar to 10-Hydroxydecanoic acid.
Uniqueness: 10-Hydroxydecanoic acid is unique due to its dual functional groups (-OH and -COOH), which allow it to participate in a wide range of chemical reactions and applications .
特性
IUPAC Name |
10-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-53-4, 27925-00-4 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1679-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-hydroxydecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 10-HDAA exhibits its effects through various mechanisms:
- TRPA1 activation: 10-HDAA, alongside trans-10-hydroxy-2-decenoic acid (10-H2DA), acts as a TRPA1 agonist. [] This activation is linked to increased thermogenesis and energy expenditure. []
- Histone acetylation: 10-HDAA can increase extracellular superoxide dismutase (EC-SOD) expression by increasing histone H3 and H4 acetylation levels. [] This effect is linked to its potential as a candidate against atherosclerosis. []
- TGF-β1 induction: 10-HDAA can stimulate collagen production in skin fibroblasts by inducing the production of transforming growth factor-β1 (TGF-β1). []
- Modulation of inflammatory pathways: 10-HDAA, along with 10-H2DA and sebacic acid, displays anti-inflammatory effects by inhibiting the release of inflammatory mediators like nitric oxide and interleukin-10 in lipopolysaccharide-stimulated macrophages. [] It also influences the expression of inflammatory genes and proteins involved in the MAPK and NF-κB signaling pathways. []
ANone: Downstream effects depend on the specific target and cellular context but include:
- Anti-inflammatory activity: By modulating inflammatory pathways, 10-HDAA contributes to the anti-inflammatory effects observed in various studies. [, , ]
- Improved memory and cognitive function: 10-HDAA, particularly in combination with aspirin, has demonstrated synergistic effects in improving memory dysfunction induced by inflammation. []
- Enhanced collagen production: Induction of TGF-β1 by 10-HDAA leads to increased collagen production, beneficial for skin health and wound healing. []
- Potential anti-atherosclerotic effects: By increasing EC-SOD expression through histone acetylation, 10-HDAA shows promise in combating atherosclerosis. []
ANone: The molecular formula of 10-HDAA is C10H20O3, and its molecular weight is 188.26 g/mol.
A: While specific spectroscopic data for 10-HDAA isn't extensively provided in the papers, studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , ], nuclear magnetic resonance (NMR) [, ], and high-performance thin-layer chromatography (HPTLC) [] for its identification and quantification.
ANone: Specific applications of computational chemistry and modeling techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, or molecular dynamics simulations directly involving 10-HDAA are not extensively discussed in the provided research papers.
A: Research suggests that structural analogs of 10-HDAA, such as 10-H2DA, 2-decenedioic acid (2-DA), and sebacic acid (SA), exhibit similar biological activities, including the regulation of myogenesis. [] This finding suggests that the length of the carbon chain and the presence of functional groups like hydroxyl and carboxyl groups play essential roles in their biological activities.
ANone: Specific SHE (Safety, Health, and Environment) regulations concerning 10-HDAA are not discussed in the provided research papers.
ANone:
- Anti-inflammatory effects: Studies using lipopolysaccharide-stimulated RAW 264.7 macrophages show that 10-HDAA reduces the production of inflammatory mediators, indicating potential for treating inflammatory diseases. [, ]
- Collagen production: 10-HDAA promotes collagen production in skin fibroblasts, suggesting potential benefits for skin health and wound healing. []
- Protection against muscle atrophy: In mice, daily oral administration of 10-HDAA prevents muscle fiber size decrease after denervation, indicating a potential role in treating muscle atrophy. []
- Improved memory function: In combination with aspirin, 10-HDAA synergistically improves memory dysfunction induced by inflammation in animal models. []
ANone: Information on resistance and cross-resistance mechanisms specifically related to 10-HDAA is not available in the provided research papers.
ANone: Specific strategies for targeted delivery of 10-HDAA are not discussed in the research papers.
A: While not specifically focusing on 10-HDAA, the research highlights the potential use of fatty acid profiling, particularly using HPTLC-MS and chemometrics, to identify biomarkers and discriminate between different royal jelly products. []
ANone: Various analytical techniques are employed for the analysis of 10-HDAA and related compounds:
- Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying 10-HDAA and other fatty acids in royal jelly. [, , , , ]
- High-performance thin-layer chromatography (HPTLC): Coupled with mass spectrometry and chemometric analysis, it allows for comprehensive fatty acid profiling and the discovery of potential biomarkers in royal jelly. []
- Nuclear magnetic resonance (NMR): Used for structural characterization and analysis of polymers synthesized using 10-HDAA as a monomer. [, ]
ANone: Information regarding the environmental impact and degradation of 10-HDAA is not available in the provided research papers.
ANone: Specific studies on the dissolution rate and solubility of 10-HDAA in various media are not provided in the research papers.
A: While not directly addressing quality control for 10-HDAA, research emphasizes the importance of analytical techniques like HPTLC-MS for characterizing and differentiating between various royal jelly products, contributing to quality assurance. []
ANone: Information regarding the immunogenicity of 10-HDAA and its impact on immunological responses is not available in the provided research papers.
ANone: The research does not provide information on the interactions of 10-HDAA with drug transporters.
ANone: Details regarding the effects of 10-HDAA on drug-metabolizing enzymes are not discussed in the provided research papers.
A: 10-HDAA is a naturally occurring fatty acid found in royal jelly, suggesting its biocompatibility. Studies on poly(butylene succinate-co-10-hydroxydecanoate) (PBHs) synthesized using 10-HDAA confirm its biodegradability. []
ANone: The research does not provide a direct comparison of 10-HDAA with alternatives or substitutes.
ANone: Information regarding the recycling and waste management of 10-HDAA is not discussed in the provided research papers.
ANone: The research highlights the significance of advanced analytical techniques like GC-MS, HPTLC-MS, and NMR for studying 10-HDAA and related compounds. These technologies represent essential tools and resources for efficient research in this field.
A: The provided research papers collectively offer insights into the evolving understanding of 10-HDAA. Early studies primarily focused on identifying and characterizing 10-HDAA in royal jelly. [, ] Recent research has explored its diverse biological activities, including its anti-inflammatory properties, [, ] effects on collagen production, [] and potential role in preventing muscle atrophy. []
A: The research presented demonstrates clear cross-disciplinary applications and synergies involving chemistry, biology, and medicine. The chemical synthesis and characterization of 10-HDAA and its use in developing biodegradable polymers highlight the contribution of chemistry. [, ] Biological studies explore its effects on various cellular processes, such as inflammation, collagen production, and myogenesis. [, , , ] Medical research investigates its potential therapeutic applications in conditions like muscle atrophy, memory dysfunction, and inflammatory diseases. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


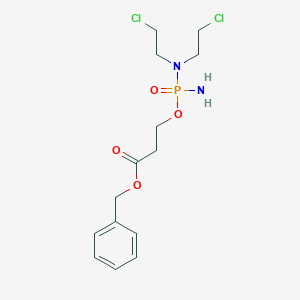
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
